1-(8-Nitroquinolin-5-yl)piperidin-3-ol
Description
Properties
IUPAC Name |
1-(8-nitroquinolin-5-yl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-10-3-2-8-16(9-10)12-5-6-13(17(19)20)14-11(12)4-1-7-15-14/h1,4-7,10,18H,2-3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQLWNUMHOMSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(8-Nitroquinolin-5-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Scientific Research Applications
1-(8-Nitroquinolin-5-yl)piperidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(8-Nitroquinolin-5-yl)piperidin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate different biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(8-Nitroquinolin-5-yl)piperidin-3-ol, and how can reaction yields be optimized?
- Methodology :
- Multi-step synthesis : Begin with functionalizing quinoline at the 5-position via nitration, followed by coupling with piperidin-3-ol under nucleophilic substitution or transition metal-catalyzed conditions.
- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for nitro group stability), and catalyst (e.g., Pd for cross-coupling reactions). Monitor intermediates via TLC or HPLC .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization to isolate high-purity product.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Analytical workflow :
- NMR : - and -NMR to verify nitroquinoline and piperidine ring connectivity. Key signals: aromatic protons (δ 8.5–9.0 ppm) and piperidine C3-hydroxyl (δ 3.5–4.0 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragmentation patterns.
- FTIR : Detect nitro (1520–1350 cm) and hydroxyl (3200–3600 cm) functional groups .
Advanced Research Questions
Q. How does the position of the nitro group on the quinoline ring affect the compound’s electronic properties and pharmacological activity?
- Comparative analysis :
- Electronic effects : The 8-nitro group (meta to the piperidine attachment) may enhance electron-withdrawing effects, altering π-π stacking in protein binding compared to 5-nitro isomers (e.g., nitroxoline, ).
- Biological activity : Test inhibition of metalloenzymes (e.g., kinases) via fluorescence quenching assays. Compare IC values with 5-nitroquinoline derivatives to assess positional impact .
Q. What strategies can resolve contradictory data on the compound’s solubility and stability in biological assays?
- Experimental design :
- Solubility profiling : Use DMSO stock solutions with serial dilution in PBS (pH 7.4) and monitor precipitation via dynamic light scattering (DLS).
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) and analyze degradation products via LC-MS. Compare results across buffer systems (e.g., Tris vs. HEPES) .
- Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., buffer ionic strength, serum protein interference) .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for target enzymes?
- SAR framework :
- Scaffold modification : Synthesize analogs with varied substituents on the piperidine ring (e.g., methyl, carboxyl) and test against off-target kinases using kinase profiling arrays.
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with SK1 vs. SK2 kinases, leveraging data from piperidin-3-ol derivatives ().
- Biological validation : Measure selectivity ratios (SK1/SK2 IC) and correlate with steric/electronic descriptors (e.g., Hammett constants) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity profiles across cell lines?
- Troubleshooting protocol :
- Cell line validation : Ensure consistent passage numbers, mycoplasma testing, and culture conditions (e.g., hypoxia vs. normoxia).
- Dose-response normalization : Use Hill slope analysis to compare EC values across studies. Account for differences in ATP levels (via CellTiter-Glo assays) in proliferating vs. quiescent cells.
- Mechanistic follow-up : Perform transcriptomics (RNA-seq) to identify cell line-specific pathway activation (e.g., apoptosis vs. autophagy) .
Methodological Recommendations
Q. What in vitro assays are most suitable for evaluating the compound’s metal-chelating properties?
- Assay selection :
- Fluorescence quenching : Titrate with Fe/Cu and measure emission changes (λ = 350 nm, λ = 450 nm).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry.
- Comparative controls : Include 8-hydroxyquinoline () as a benchmark chelator .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
